molecular formula C24H18N2O3S B3997715 N-[4-(4-pyridinylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide

N-[4-(4-pyridinylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B3997715
M. Wt: 414.5 g/mol
InChI Key: XNAVULYKUJJCFJ-UHFFFAOYSA-N
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Description

N-[4-(4-pyridinylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that features a dibenzo[b,d]furan core with a sulfonamide group and a pyridinylmethylphenyl substituent

Properties

IUPAC Name

N-[4-(pyridin-4-ylmethyl)phenyl]dibenzofuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c27-30(28,20-9-10-24-22(16-20)21-3-1-2-4-23(21)29-24)26-19-7-5-17(6-8-19)15-18-11-13-25-14-12-18/h1-14,16,26H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAVULYKUJJCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-pyridinylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamide group is then introduced via sulfonation reactions, often using reagents such as chlorosulfonic acid or sulfur trioxide. The final step involves the coupling of the pyridinylmethylphenyl group, which can be accomplished through various cross-coupling reactions, such as Suzuki or Heck reactions, using palladium catalysts .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-pyridinylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-pyridinylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-[4-(4-pyridinylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-pyridinylmethyl)phenyl]dibenzo[b,d]thiophene-2-sulfonamide
  • N-[4-(4-pyridinylmethyl)phenyl]dibenzo[b,d]furan-2-carboxamide
  • N-[4-(4-pyridinylmethyl)phenyl]dibenzo[b,d]furan-2-phosphonate

Uniqueness

N-[4-(4-pyridinylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential for hydrogen bonding and interaction with biological targets, setting it apart from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(4-pyridinylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 2
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N-[4-(4-pyridinylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide

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